ethyl 1-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate
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Overview
Description
- The compound’s complex name might seem daunting, but let’s break it down. It belongs to the indole class of heterocyclic compounds, which are widely distributed in nature and exhibit diverse biological activities .
- The indole nucleus, with its benzopyrrole structure, plays a crucial role in various synthetic drug molecules. Physically, indole derivatives are crystalline and colorless, often possessing specific odors.
- Our compound contains an indole core linked to a piperidine ring and an ethyl ester group. Its intricate structure suggests potential pharmacological significance.
Preparation Methods
- Synthesizing this compound involves several steps. One common approach is the Fischer indole cyclization, which starts with a suitable precursor.
- For instance, starting with a precursor like 3-methoxy-2-methyl-9H-carbazole, the Fischer indole cyclization can yield our target compound.
- Reaction conditions typically include glacial acetic acid (AcOH) and concentrated hydrochloric acid (HCl). Subsequent steps may involve reduction and aromatization .
Chemical Reactions Analysis
- Our compound can undergo various reactions due to its functional groups. Let’s explore some:
Oxidation: Oxidative processes can modify the thiazolidinone ring or the piperidine moiety.
Reduction: Reduction of the carbonyl group in the pyrimidine ring could lead to different products.
Substitution: Substituents on the indole ring can be modified via electrophilic substitution.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).
Scientific Research Applications
Medicine: Our compound’s unique structure may offer therapeutic potential. Researchers could explore its antiviral, anti-inflammatory, or anticancer properties.
Chemistry: It serves as a valuable synthetic intermediate for designing novel molecules.
Biology: Investigating its effects on cellular pathways could reveal new insights.
Industry: Perhaps it has applications in drug development or materials science.
Mechanism of Action
- While specific details depend on experimental studies, we can speculate:
- The thiazolidinone ring may interact with enzymes or receptors.
- The piperidine group could influence cellular processes.
- Further research is needed to elucidate precise mechanisms.
Comparison with Similar Compounds
- Similar compounds include other indole derivatives, such as tryptophan and indole-3-acetic acid.
- Our compound’s unique features set it apart, but further comparative studies are essential.
Properties
Molecular Formula |
C25H30N4O5S2 |
---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
ethyl 1-[3-[(Z)-[3-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C25H30N4O5S2/c1-4-34-24(32)17-8-12-27(13-9-17)21-18(22(30)28-10-5-7-16(2)20(28)26-21)15-19-23(31)29(25(35)36-19)11-6-14-33-3/h5,7,10,15,17H,4,6,8-9,11-14H2,1-3H3/b19-15- |
InChI Key |
HROUARBPKBKQDU-CYVLTUHYSA-N |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCCOC |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCCOC |
Origin of Product |
United States |
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